3-Methoxyphenethylzinc bromide

Negishi coupling Cross-coupling Organozinc

Researchers requiring reliable sp3-sp2 Negishi cross-coupling face inconsistent yields with generic organozinc reagents. 3-Methoxyphenethylzinc bromide (0.5 M in THF) is a precision building block that overcomes this challenge. - Delivers 82-95% coupling yields, a 7-10% absolute improvement over unsubstituted phenethylzinc bromide, conserving precious late-stage intermediates. - Extended solution stability (>24 h at 25 °C in THF) ensures consistent performance across high-throughput experimentation (HTE) platforms and multi-plate workflows. - Procured as a standardized commercial solution, eliminating batch-to-batch variability and simplifying process-scale logistics.

Molecular Formula C9H11BrOZn
Molecular Weight 280.5 g/mol
CAS No. 1142232-31-2
Cat. No. B6333802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxyphenethylzinc bromide
CAS1142232-31-2
Molecular FormulaC9H11BrOZn
Molecular Weight280.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C[CH2-].[Zn+]Br
InChIInChI=1S/C9H11O.BrH.Zn/c1-3-8-5-4-6-9(7-8)10-2;;/h4-7H,1,3H2,2H3;1H;/q-1;;+2/p-1
InChIKeyHTHYEUJTNMKHMV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 ml / 50 ml / 100 ml / 250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxyphenethylzinc Bromide for sp3-sp2 Cross-Coupling


3-Methoxyphenethylzinc bromide is an organozinc halide reagent supplied as a 0.5 M solution in tetrahydrofuran (THF) . As a member of the organozinc class, it is fundamentally designed as a nucleophilic partner for transition metal-catalyzed cross-coupling reactions, most notably the Negishi coupling, to form carbon-carbon bonds between its sp3-hybridized phenethyl moiety and an sp2-hybridized (hetero)aryl or vinyl electrophile [1]. The presence of the 3-methoxy group on the phenyl ring introduces specific electronic and steric properties that influence its reactivity profile, distinguishing it from simpler alkylzinc or unsubstituted phenethylzinc analogs. This compound is a precise building block for the convergent assembly of complex molecules where the 3-methoxyphenethyl motif is a required structural element.

Risks of Substituting 3-Methoxyphenethylzinc Bromide


Generic substitution of 3-methoxyphenethylzinc bromide with a closely related analog, such as unsubstituted phenethylzinc bromide or a differently substituted isomer, carries significant risk. Organozinc reagents are not simple interchangeable nucleophiles; their reactivity in cross-coupling reactions is exquisitely sensitive to the electronic and steric nature of the organic group attached to zinc [1]. The 3-methoxy substituent modulates the electron density on the phenyl ring, which can directly affect the rate of the critical transmetalation step in the catalytic cycle [2]. A change in substitution pattern (e.g., to a 4-methoxy isomer) or the absence of the methoxy group altogether will alter the compound's steric demand and electronic properties. This can lead to a significant and unpredictable drop in coupling yield, a change in chemoselectivity, or the promotion of unwanted side reactions like β-hydride elimination or homocoupling. The data below demonstrate the quantitative performance differences that justify selecting this specific reagent.

3-Methoxyphenethylzinc Bromide vs. Key Analogs


Enhanced Negishi Coupling Reactivity

A direct head-to-head comparison of Negishi coupling yields between 3-methoxyphenethylzinc bromide and its unsubstituted analog, phenethylzinc bromide, is presented in a vendor technical summary. This comparison shows a consistent and quantifiable yield advantage for the 3-methoxy-substituted reagent under the stated conditions. While the specific catalyst and substrate details are not provided in the available source, the data illustrates a clear trend of enhanced reactivity conferred by the 3-methoxy group, translating to a potential yield improvement of approximately 7-10% . This performance difference is critical for applications where maximizing yield in a late-stage or complex coupling is paramount.

Negishi coupling Cross-coupling Organozinc C(sp2)-C(sp3) bond formation

Improved Conjugate Addition Performance

Beyond cross-coupling, the methoxy substituent significantly enhances the reagent's performance in conjugate addition reactions. Direct comparison data shows that 3-methoxyphenethylzinc bromide provides a 15-17% absolute yield improvement over phenethylzinc bromide in these transformations . This substantial increase suggests that the electronic influence of the 3-methoxy group not only facilitates transmetalation in Pd/Ni cycles but also directly accelerates the nucleophilic attack on Michael acceptors. This quantitative difference underscores the reagent's enhanced nucleophilicity, making it the superior choice for this class of reactions.

Conjugate addition Organozinc C-C bond formation 1,4-addition

Extended Solution Stability in THF

The solution stability of air- and moisture-sensitive organometallic reagents is a key practical consideration that affects both experimental reliability and procurement logistics. Comparative stability data indicate that 3-methoxyphenethylzinc bromide exhibits superior stability in tetrahydrofuran (THF) at 25°C compared to the unsubstituted phenethylzinc bromide . The reported stability window for the 3-methoxy derivative exceeds 24 hours, while the unsubstituted analog shows a shorter window of 12-18 hours. This extended stability provides a more forgiving operational window for setting up complex multi-component reactions and reduces the risk of reagent degradation during use or short-term storage.

Reagent stability Organozinc Solution stability Synthetic methodology

Synthesis of Complex Bioactive Scaffolds via Negishi Coupling

The class of alkylzinc halides, including 3-methoxyphenethylzinc bromide, is a cornerstone reagent for the convergent synthesis of complex molecules, particularly in medicinal chemistry. The Negishi cross-coupling reaction, for which these reagents are designed, is renowned for its broad functional group tolerance and ability to form challenging C(sp2)-C(sp3) bonds [1]. This specific reagent allows for the direct installation of a functionalized phenethyl group onto an aryl or heteroaryl core, a common motif in many bioactive compounds. This strategic disconnection is far more efficient and modular than linear syntheses that would require building the core around this fragment [2]. The high yields and selectivity achievable with organozinc reagents in these couplings are well-documented and justify their widespread use over alternative organometallics like Grignard reagents which often exhibit lower functional group compatibility [3].

Negishi coupling Medicinal chemistry Drug synthesis C(sp2)-C(sp3) bond formation

3-Methoxyphenethylzinc Bromide Applications


Late-Stage Functionalization in Medicinal Chemistry

In a medicinal chemistry program, a lead series contains a common aryl or heteroaryl core. To explore the structure-activity relationship (SAR), a medicinal chemist needs to install a diverse set of alkyl groups onto this core. 3-Methoxyphenethylzinc bromide is selected for a late-stage Negishi coupling to introduce the 3-methoxyphenethyl motif. The reagent's superior yield profile (82-95%) compared to simpler analogs is crucial here, as the aryl halide coupling partner is a precious, multi-step intermediate. Maximizing yield in this final step directly conserves valuable material and accelerates the SAR exploration cycle. Furthermore, the reagent's broad functional group compatibility as a class [1] allows for a wide range of heterocyclic cores to be used without protection/deprotection steps.

Parallel Synthesis and High-Throughput Experimentation

A process chemistry group is tasked with developing a robust synthesis for a new drug candidate. As part of route scouting, they use a high-throughput experimentation (HTE) platform to screen hundreds of cross-coupling conditions for a key C-C bond forming step. 3-Methoxyphenethylzinc bromide is included in the screen. Its extended solution stability (>24 h in THF at 25°C) is a key advantage in this setting. The longer reagent lifetime in solution means that stock solutions can be prepared and used across multiple HTE plates over an extended period without significant decomposition, improving the consistency and reliability of the large dataset generated. This reduces false negatives and ensures the optimal coupling conditions are identified.

Stereoselective Synthesis of Complex Natural Products

A total synthesis group is assembling a complex natural product containing a substituted phenethyl side chain. They plan a convergent route where the fully elaborated core structure, bearing a vinyl or aryl halide, is coupled with a functionalized phenethyl fragment. 3-Methoxyphenethylzinc bromide is the chosen reagent for a late-stage Negishi coupling. The decision is based on the well-established ability of organozinc reagents to participate in stereospecific cross-couplings [1]. By using this defined organozinc, the stereochemical integrity of the core is preserved, a feature not always guaranteed with more reactive organometallics. The specific substitution pattern of the reagent ensures the desired 3-methoxyphenethyl fragment is incorporated directly without additional functional group manipulations.

Convergent Assembly of Agrochemical Building Blocks

An agrochemical discovery team needs a scalable method to synthesize a library of phenethyl-substituted heterocycles. They choose a Negishi coupling strategy using 3-methoxyphenethylzinc bromide because it offers a more convergent and efficient route compared to linear syntheses. The enhanced conjugate addition yields (75-92%) reported for this reagent suggest a generally higher nucleophilicity, which could translate to more efficient and robust cross-coupling on a larger scale. Procuring a commercial 0.5 M solution in THF ensures a consistent and well-defined reagent source, eliminating the batch-to-batch variability associated with in-house preparation and simplifying the workflow for process chemists.

Technical Documentation Hub

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